BenchChemオンラインストアへようこそ!

SMARCA-BD ligand 1 for Protac hydrochloride

Bromodomain Binding Affinity SMARCA2

SMARCA-BD ligand 1 for PROTAC hydrochloride is a high-purity (>99%) bromodomain-binding warhead engineered for heterobifunctional degrader synthesis. Unlike conventional bromodomain inhibitors, this ligand enables catalytic, sub-stoichiometric degradation of SMARCA2 and SMARCA4 via E3 ligase recruitment—critical for exploiting the SMARCA2/SMARCA4 synthetic lethal relationship in SMARCA4-mutant cancers. With well-defined selectivity over BRD4 and CREBBP (Ki=1.8 μM for SMARCA2, 2.5 μM for SMARCA4), it provides a validated starting point for SAR-driven PROTAC optimization. Supplied as a stable hydrochloride salt for reliable conjugation to VHL or CRBN ligands.

Molecular Formula C14H18ClN5O
Molecular Weight 307.78 g/mol
Cat. No. B10857484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSMARCA-BD ligand 1 for Protac hydrochloride
Molecular FormulaC14H18ClN5O
Molecular Weight307.78 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC(=NN=C2N)C3=CC=CC=C3O.Cl
InChIInChI=1S/C14H17N5O.ClH/c15-14-12(19-7-5-16-6-8-19)9-11(17-18-14)10-3-1-2-4-13(10)20;/h1-4,9,16,20H,5-8H2,(H2,15,18);1H
InChIKeyRBEAPVAFLFWAKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SMARCA-BD Ligand 1 for PROTAC Hydrochloride: A Critical Chemical Tool for SMARCA2-Targeted Protein Degradation


SMARCA-BD ligand 1 for PROTAC hydrochloride (CAS 2380272-56-8) is a bromodomain-binding ligand that serves as a warhead for the design of proteolysis-targeting chimeras (PROTACs) targeting the BAF ATPase subunits SMARCA2 and SMARCA4 [1]. This compound is a key intermediate in the synthesis of heterobifunctional degraders that exploit the synthetic lethal relationship between SMARCA2 and SMARCA4 in cancer [2]. It is provided as a high-purity (>99%) hydrochloride salt for use in targeted protein degradation research .

Why SMARCA-BD Ligand 1 for PROTAC Hydrochloride Cannot Be Substituted by Generic SMARCA Inhibitors or Other Bromodomain Ligands


Substituting SMARCA-BD ligand 1 for PROTAC hydrochloride with other SMARCA-binding molecules or generic bromodomain inhibitors is not scientifically valid due to fundamental differences in mechanism and functional outcome. While inhibitors like PFI-3 simply occupy the bromodomain pocket [1], SMARCA-BD ligand 1 is specifically designed as a building block for PROTAC molecules, enabling the recruitment of E3 ubiquitin ligases to induce catalytic, sub-stoichiometric degradation of target proteins [2]. The ligand's binding profile (Ki = 1.8 μM for SMARCA2, 2.5 μM for SMARCA4) and selectivity over non-family VIII bromodomains, such as BRD4 and CREBBP, are critical parameters for achieving the desired degradation selectivity in the final PROTAC construct . Using a ligand with different affinity or selectivity would fundamentally alter the degradation profile and therapeutic window of the resulting degrader, potentially leading to off-target protein degradation or insufficient on-target activity.

Quantitative Evidence for SMARCA-BD Ligand 1 for PROTAC Hydrochloride: Differentiated Binding Affinity and Degradation Performance


Direct Comparison of Bromodomain Binding Affinity (Ki): SMARCA-BD Ligand 1 vs. PFI-3

SMARCA-BD ligand 1 exhibits a distinct binding affinity profile for the bromodomains of SMARCA2 and SMARCA4, which is critical for its function as a PROTAC warhead. In an AlphaScreen assay, the compound shows a Ki of 1.8 μM for SMARCA2 and 2.5 μM for SMARCA4 . This contrasts with the well-characterized bromodomain inhibitor PFI-3, which displays a Kd of 89 nM for SMARCA4 and 48 nM for PB1(5) [1]. The difference in potency and selectivity profile is significant for PROTAC design, as the optimal ligand affinity for a PROTAC warhead differs from that of a standalone inhibitor to achieve efficient ternary complex formation and catalytic degradation [2].

Bromodomain Binding Affinity SMARCA2 SMARCA4 AlphaScreen

Comparative Degradation Efficacy of SMARCA-BD Ligand 1-Derived PROTAC vs. Standalone Inhibitors

When conjugated into a VHL-recruiting PROTAC (SMARCA-PROTAC), the SMARCA-BD ligand 1 warhead enables robust degradation of both SMARCA2 and SMARCA4 in HCT116 colon cancer cells. The PROTAC achieves ≥80% degradation of SMARCA2 and ≥70% degradation of SMARCA4 at a concentration of 10 μM after 24 hours of treatment . In contrast, standalone bromodomain inhibitors like PFI-3, which bind to the same bromodomain pocket, fail to induce protein degradation and are ineffective at inhibiting cancer cell proliferation in SMARCA4-mutant models [1]. This functional dichotomy underscores the unique value of SMARCA-BD ligand 1 as a PROTAC building block, enabling a gain-of-function pharmacology that is unattainable with traditional occupancy-based inhibitors.

PROTAC Protein Degradation SMARCA2 SMARCA4 HCT116

Selectivity Profile Against Non-Target Bromodomains: A Prerequisite for Clean Degradation

The selectivity of the SMARCA-BD ligand 1 warhead is a critical parameter for the development of PROTACs with a clean degradation profile. In selectivity panels, SMARCA-BD ligand 1 shows no significant binding to bromodomains outside family VIII, including BRD4 and CREBBP . This selectivity profile is essential because the final PROTAC's degradation selectivity is largely determined by the warhead's target engagement profile. In contrast, some other SMARCA-targeting ligands or inhibitors may exhibit broader bromodomain engagement, increasing the risk of off-target protein degradation when incorporated into a PROTAC [1]. This focused binding profile is a key differentiator for researchers aiming to develop selective SMARCA2/4 degraders with minimal off-target activity.

Selectivity Off-target Bromodomain BRD4 CREBBP

Optimal Application Scenarios for SMARCA-BD Ligand 1 for PROTAC Hydrochloride Based on Differentiated Evidence


Design and Synthesis of Selective SMARCA2/4 PROTAC Degraders for Cancer Research

SMARCA-BD ligand 1 for PROTAC hydrochloride is ideally suited for medicinal chemistry groups focused on designing heterobifunctional degraders targeting SMARCA2 and SMARCA4. Its defined binding affinity (Ki = 1.8 μM for SMARCA2, 2.5 μM for SMARCA4) and selectivity over non-family VIII bromodomains provide a rational starting point for PROTAC synthesis . Researchers can conjugate this ligand to various E3 ligase ligands (e.g., VHL, CRBN) via diverse linkers to generate novel PROTACs with optimized degradation potency and selectivity, as demonstrated by the SMARCA-PROTAC that achieved ≥80% degradation of SMARCA2 in HCT116 cells .

Validation of Synthetic Lethality in SMARCA4-Deficient Tumor Models

This compound is a critical tool for investigating the synthetic lethal relationship between SMARCA2 and SMARCA4 in cancer. By incorporating SMARCA-BD ligand 1 into a PROTAC, researchers can achieve potent degradation of SMARCA2 in SMARCA4-mutant cancer cell lines, such as H1944 NSCLC cells, which are highly dependent on SMARCA2 for survival [1]. This application is essential for validating target engagement and anti-proliferative effects in preclinical models of SMARCA4-deficient cancers, including non-small cell lung cancer and other solid tumors.

Benchmarking New SMARCA2-Targeting Degraders Against a Well-Characterized Warhead

For groups developing novel SMARCA2/4 ligands or degraders, SMARCA-BD ligand 1 for PROTAC hydrochloride serves as a valuable reference compound. Its well-documented binding and degradation profile (when used in a PROTAC) provides a benchmark for comparing the potency, selectivity, and degradation efficiency of new chemical entities . This is particularly important for structure-activity relationship (SAR) studies aimed at improving upon the micromolar affinity of the parent ligand or for optimizing linker chemistry to enhance cellular degradation efficacy.

Chemical Biology Studies of SWI/SNF Complex Function

The compound enables precise, temporal control over SMARCA2/4 protein levels in cellular models, facilitating the study of SWI/SNF complex dynamics and function. Unlike genetic knockout or RNAi approaches, PROTAC-mediated degradation allows for acute, reversible protein depletion, which is invaluable for dissecting the immediate and downstream effects of SMARCA2/4 loss on chromatin remodeling and gene expression [2]. This is particularly relevant for understanding the role of SMARCA2/4 in processes like adipogenesis and cancer cell proliferation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for SMARCA-BD ligand 1 for Protac hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.